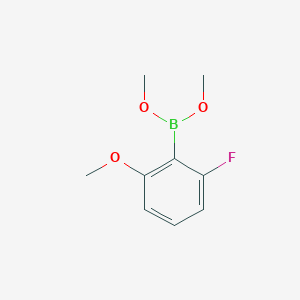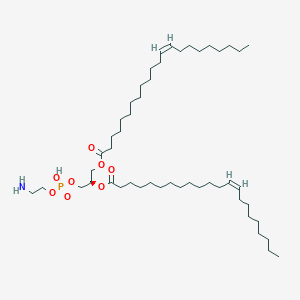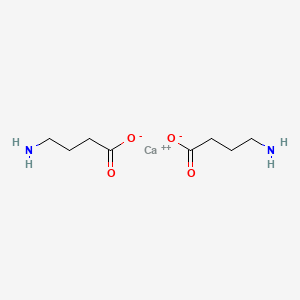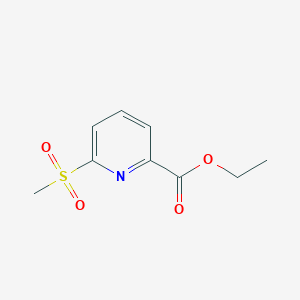
2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate
Overview
Description
2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate is a fluorinated organic compound with the molecular formula C8H10F2O2. It is a derivative of cyclohexanedione, featuring two fluorine atoms and two methyl groups attached to the cyclohexanedione ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale fluorination techniques are employed to meet industrial demands. The production process is closely monitored to maintain quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways:
Enzymes: The compound may target specific enzymes involved in metabolic processes.
Pathways: It may influence metabolic pathways related to energy production and biosynthesis.
Comparison with Similar Compounds
2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate is unique due to its fluorinated structure, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:
5,5-Dimethyl-1,3-cyclohexanedione: Lacks fluorine atoms, resulting in different reactivity and properties.
2,2-Difluoro-1,3-cyclohexanedione: Contains fewer methyl groups, leading to variations in chemical behavior.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2.H2O/c1-7(2)3-5(11)8(9,10)6(12)4-7;/h3-4H2,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPJGAPWBYPISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(F)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703713 | |
| Record name | 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76185-12-1 | |
| Record name | 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


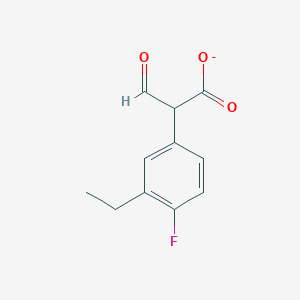

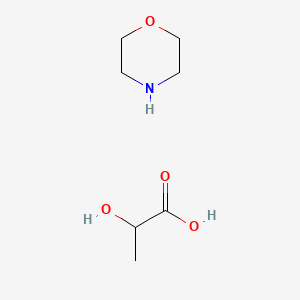

![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)
![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)
